molecular formula C13H17ClO B12858468 3,5-Diisopropylbenzoyl chloride

3,5-Diisopropylbenzoyl chloride

Cat. No.: B12858468
M. Wt: 224.72 g/mol
InChI Key: MTHMKXINGVBYPM-UHFFFAOYSA-N
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Description

3,5-Diisopropylbenzoyl chloride is an organic compound with the molecular formula C13H17ClO. It is a derivative of benzoyl chloride, where two isopropyl groups are attached to the benzene ring at the 3 and 5 positions. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diisopropylbenzoyl chloride typically involves the chlorination of 3,5-Diisopropylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

3,5-Diisopropylbenzoic acid+SOCl23,5-Diisopropylbenzoyl chloride+SO2+HCl\text{3,5-Diisopropylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,5-Diisopropylbenzoic acid+SOCl2​→3,5-Diisopropylbenzoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Diisopropylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction: Can be reduced to 3,5-Diisopropylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Friedel-Crafts Acylation: Acts as an acylating agent in Friedel-Crafts reactions to introduce the 3,5-Diisopropylbenzoyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the HCl formed during the reaction.

    Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.

    Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is performed in a non-polar solvent like dichloromethane.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    3,5-Diisopropylbenzyl alcohol: Formed by reduction.

Scientific Research Applications

3,5-Diisopropylbenzoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Serves as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,5-Diisopropylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. In biological systems, it can inhibit enzymes by acylating active site residues, leading to altered enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzoyl chloride: Similar in structure but with chlorine atoms instead of isopropyl groups.

    3,5-Dimethylbenzoyl chloride: Contains methyl groups instead of isopropyl groups.

    3,5-Di-tert-butylbenzoyl chloride: Features tert-butyl groups instead of isopropyl groups.

Uniqueness

3,5-Diisopropylbenzoyl chloride is unique due to the presence of bulky isopropyl groups, which can influence the steric and electronic properties of the compound. This can affect its reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of specific target molecules.

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

3,5-di(propan-2-yl)benzoyl chloride

InChI

InChI=1S/C13H17ClO/c1-8(2)10-5-11(9(3)4)7-12(6-10)13(14)15/h5-9H,1-4H3

InChI Key

MTHMKXINGVBYPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C(=O)Cl)C(C)C

Origin of Product

United States

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